4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Overview
Description
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a chemical compound with the molecular formula C7H6ClN3. It is commercially available and is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate was exemplified in a study .Molecular Structure Analysis
The molecular weight of this compound is 167.59. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It can also undergo iodine reaction with NIS to form 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
This compound appears as a wheat solid . Its melting point range is approximately 128-131 °C .Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including derivatives of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, has been extensively studied for their broader synthetic applications and bioavailability in the medicinal and pharmaceutical industries. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of these scaffolds through one-pot multicomponent reactions, highlighting their applicability in creating lead molecules for drug discovery and development (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Properties
Research developments have demonstrated the anti-inflammatory activities and structure-activity relationships (SARs) of pyrimidine derivatives, including the chemical of interest. These studies have highlighted the potential of pyrimidine compounds in developing new therapeutic agents with potent anti-inflammatory effects, attributing their efficacy to the inhibition of vital inflammatory mediators (Rashid et al., 2021). Additionally, several pyrimidine derivatives exhibit significant anticancer activities, emphasizing the importance of the pyrimidine core as a promising scaffold for the development of biologically active compounds with diverse pharmacological activities (Chiriapkin, 2022).
Applications in Optical Sensors and Alzheimer's Research
Pyrimidine derivatives have been identified as excellent candidates for use as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This highlights their versatility beyond pharmaceutical applications to include materials science and analytical chemistry (Jindal & Kaur, 2021). Furthermore, studies on pyrimidine derivatives as anti-Alzheimer's agents have provided valuable insights into the structural activity relationships (SARs) that underpin their therapeutic potential, offering new avenues for research and development in neurodegenerative disease treatment (Das et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is the receptor tyrosine-protein kinase erbB-2 . This receptor plays a crucial role in cell growth and differentiation .
Mode of Action
It is believed to interact with its target, the receptor tyrosine-protein kinase erbb-2, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell growth and differentiation .
Pharmacokinetics
It is known that the compound should be stored under inert gas at 2-8°c .
Result of Action
Given its target, it is likely to affect cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored under inert gas at 2-8°C .
Future Directions
properties
IUPAC Name |
4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZJZDPQWFPAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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